Methyl 3-(piperidin-4-ylamino)benzoate
Description
Methyl 3-(piperidin-4-ylamino)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted at the 3-position with a piperidin-4-ylamino group. This compound is of interest in medicinal chemistry due to its structural features, which are common in pharmacologically active molecules targeting central nervous system receptors or enzymes .
Properties
IUPAC Name |
methyl 3-(piperidin-4-ylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-3-2-4-12(9-10)15-11-5-7-14-8-6-11/h2-4,9,11,14-15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLHCVQNMENEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperidin-4-ylamino)benzoate typically involves the reaction of 3-amino benzoic acid with piperidine under specific conditions. The esterification of the carboxylic acid group is achieved using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperidin-4-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(piperidin-4-ylamino)benzoate serves as a lead compound in the development of pharmaceuticals targeting various diseases, particularly neurological disorders and infections. Its structure allows for modifications that enhance biological activity or pharmacological properties .
Biological Studies
The compound is utilized in studying enzyme interactions and receptor binding. Techniques such as molecular docking and surface plasmon resonance are employed to assess its binding affinity with biological targets, which is crucial for predicting pharmacokinetic properties .
Chemical Synthesis
In synthetic organic chemistry, it acts as an intermediate in the synthesis of more complex organic molecules. The piperidine ring facilitates various transformations, including nucleophilic substitutions and acylation reactions typical of benzoate esters .
Case Study 1: Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested for their antiproliferative effects on melanoma cell lines, demonstrating IC$_{50}$ values in the micromolar range . The study highlighted how modifications to the piperidine moiety influenced potency, suggesting avenues for further drug development.
Case Study 2: Neurological Disorders
In a study focusing on neurological applications, this compound was evaluated for its potential to modulate pain-related receptors. Initial findings suggest promising interactions that warrant further investigation through binding assays . This underscores its potential as a therapeutic agent in pain management.
Mechanism of Action
The mechanism of action of Methyl 3-(piperidin-4-ylamino)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring can enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs of Methyl 3-(piperidin-4-ylamino)benzoate include derivatives with variations in substituent positions, ester groups, and heterocyclic systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Findings:
Positional Isomerism: The 3-substituted derivative (target compound) exhibits distinct spatial orientation compared to 4-substituted analogs (e.g., Methyl 4-[(piperidin-4-ylamino)methyl]benzoate). This positional difference may alter receptor binding affinity or metabolic pathways . Piperidine-linked analogs (e.g., methyl vs. ethyl linkers) show variations in solubility and bioavailability. Salt forms (dihydrochloride) significantly enhance aqueous solubility .
However, ethyl esters may offer prolonged half-lives due to slower esterase cleavage .
Heterocyclic Substituents :
- Replacement of piperidine with pyridazine (I-6230) or isoxazole (I-6473) introduces aromatic heterocycles, which can modulate electronic properties and binding interactions. For example, pyridazine’s electron-deficient ring may enhance π-π stacking in enzyme active sites .
Salt Forms :
- Hydrochloride salts (e.g., CAS 1233952-93-6) improve solubility and stability, making them preferable for pharmaceutical formulations .
Biological Activity
Methyl 3-(piperidin-4-ylamino)benzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
This compound features a benzoate moiety linked to a piperidine ring, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
| Klebsiella pneumoniae | 128 μg/mL |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines.
Case Study: Inhibition of Melanoma Cell Lines
In a study evaluating the antiproliferative effects on melanoma cell lines, this compound exhibited an IC50 value in the range of 2.6–3.9 μM , indicating potent activity against these cancer cells . The mechanism of action appears to involve modulation of signaling pathways associated with cell growth and survival.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A375 (Melanoma) | 2.6 |
| WM3248 (Melanoma) | 3.9 |
| SKM28 (Melanoma) | 3.0 |
The data indicate that this compound may serve as a lead compound for developing new anticancer therapies targeting specific pathways involved in melanoma progression .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, affecting cell proliferation and survival.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
